molecular formula C18H30N4O B7033458 N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide

N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide

Cat. No.: B7033458
M. Wt: 318.5 g/mol
InChI Key: NMOCIOSBMDOEHC-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an azepane ring, a pyridazine core, and various alkyl substituents

Properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O/c1-4-16-14-17(15(3)19-20-16)18(23)22(5-2)13-12-21-10-8-6-7-9-11-21/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOCIOSBMDOEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=N1)C)C(=O)N(CC)CCN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone. This reaction is usually carried out in an acidic medium at elevated temperatures.

    Introduction of the Azepane Moiety: The azepane ring is introduced via nucleophilic substitution. This involves reacting the pyridazine intermediate with 2-chloroethylazepane under basic conditions.

    Alkylation: The final step involves the alkylation of the pyridazine nitrogen with ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl groups attached to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides of the azepane ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and pyridazine core are likely to play crucial roles in binding to these targets, influencing their activity and leading to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(piperidin-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N-[2-(morpholin-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide: Contains a morpholine ring, offering different chemical properties.

Uniqueness

N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivities compared to its analogs.

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